molecular formula C11H9N3O3S B6043269 1,3-benzodioxole-5-carbaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone

1,3-benzodioxole-5-carbaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone

Cat. No.: B6043269
M. Wt: 263.27 g/mol
InChI Key: HEMGUIVRQYTWGU-UUILKARUSA-N
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Description

1,3-benzodioxole-5-carbaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is a chemical compound with potential applications in scientific research. It is a hydrazone derivative of 1,3-benzodioxole-5-carbaldehyde and thiazolidinone. This compound has been studied for its potential as a bioactive molecule, and its synthesis and mechanism of action have been investigated.

Mechanism of Action

The mechanism of action of 1,3-benzodioxole-5-carbaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is not fully understood. However, studies have shown that it may act by inducing apoptosis in cancer cells. Apoptosis is a process of programmed cell death, which is a natural process in the body. However, cancer cells are able to evade apoptosis, leading to uncontrolled growth. By inducing apoptosis in cancer cells, this compound may be able to inhibit their growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and to induce apoptosis in these cells. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1,3-benzodioxole-5-carbaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone in lab experiments include its potential as a bioactive molecule, specifically as an anti-cancer agent. Additionally, its synthesis method has been optimized for high yield and purity. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further investigation into its mechanism of action.

Future Directions

There are many potential future directions for the study of 1,3-benzodioxole-5-carbaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone. One potential direction is the investigation of its potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity. Finally, the synthesis method may be further optimized for greater yield and purity.

Synthesis Methods

The synthesis of 1,3-benzodioxole-5-carbaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone involves the reaction of 1,3-benzodioxole-5-carbaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with chloroacetic acid and sodium hydroxide to form the final compound. The synthesis method has been optimized for high yield and purity.

Scientific Research Applications

1,3-benzodioxole-5-carbaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has potential applications in scientific research. It has been studied for its potential as a bioactive molecule, specifically as an anti-cancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells, making it a potential candidate for further investigation.

Properties

IUPAC Name

(2Z)-2-[(E)-1,3-benzodioxol-5-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3S/c15-10-5-18-11(13-10)14-12-4-7-1-2-8-9(3-7)17-6-16-8/h1-4H,5-6H2,(H,13,14,15)/b12-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMGUIVRQYTWGU-UUILKARUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=NN=CC2=CC3=C(C=C2)OCO3)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N/C(=N/N=C/C2=CC3=C(C=C2)OCO3)/S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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